N-(4-(Piperidine-4-carbonyl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide derivatives involves several key steps, including the initial formation of piperidin-1-yl benzenesulfonamide, followed by substitution reactions to introduce various electrophiles at the nitrogen atom. This process utilizes benzenesulfonyl chloride, 1-aminopiperidine, sodium hydride (NaH), and N,N-Dimethylformamide (DMF) to yield a series of N-substituted acetamide derivatives bearing the piperidine moiety. The synthesis pathway is highlighted by its specificity and the ability to incorporate diverse functional groups, thus allowing for the generation of compounds with varied biological activities (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives related to N-(4-(Piperidine-4-carbonyl)phenyl)acetamide has been elucidated through techniques such as IR, EIMS, and (1)H-NMR spectral data. These analyses provide insight into the compound's structural integrity and the spatial arrangement of its functional groups, which are crucial for its biological activity. For instance, the crystal structure of a specific derivative, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, demonstrates the interaction between the thiadiazole S atom and the acetamide O atom, indicative of the compound's three-dimensional conformation (Ismailova et al., 2014).
Scientific Research Applications
Piperidine Alkaloids in Medicinal Chemistry
Piperidine alkaloids, extracted from plants including Pinus species, have been recognized for their medicinal importance. Piperidine structures are integral to the development of therapeutic agents due to their diverse pharmacological applications. The review by Singh et al. (2021) emphasizes the broad therapeutic applications of piperidine alkaloids, highlighting their potential in creating scaffolds with high therapeutic efficacy Singh et al., 2021.
Acetaminophen Degradation and Environmental Impact
Research on acetaminophen, a compound structurally related to acetamide, explores its degradation pathways and environmental impact. Qutob et al. (2022) discuss the advanced oxidation processes (AOPs) used to degrade acetaminophen in water, addressing the generation of by-products and their biotoxicity Qutob et al., 2022.
Therapeutic Uses of Piperazine and Piperidine Derivatives
Piperazine and piperidine derivatives are explored for their therapeutic uses, with modifications to the substitution pattern on the nucleus affecting the medicinal potential of resultant molecules. Rathi et al. (2016) review the significance of piperazine in drug design, underscoring its role in developing drugs with varied therapeutic applications Rathi et al., 2016.
Pharmacokinetics and Pharmacodynamics of Related Compounds
The study of pharmacokinetics and pharmacodynamics extends to compounds with similar chemical structures, offering insights into their behavior in biological systems. For instance, the review of bilastine by Sharma et al. (2021) highlights its pharmacological properties and analytical methods for estimation Sharma et al., 2021.
properties
IUPAC Name |
N-[4-(piperidine-4-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)16-13-4-2-11(3-5-13)14(18)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYCMVEUNZRIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576756 |
Source
|
Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Piperidine-4-carbonyl)phenyl)acetamide | |
CAS RN |
124035-23-0 |
Source
|
Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(Piperidin-4-ylcarbonyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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